N-[(4R)-4-Thiazolidinylcarbonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4R)-4-Thiazolidinylcarbonyl]glycine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine ring attached to a glycine molecule, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine typically involves the reaction of thiazolidine derivatives with glycine under specific conditions. One common method involves the use of thiazolidine-4-carboxylic acid, which is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(4R)-4-Thiazolidinylcarbonyl]glycine undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[(4R)-4-Thiazolidinylcarbonyl]glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(4R)-4-Thiazolidinylcarbonyl]glycine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The glycine moiety can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine.
N-[(4R)-4-Thiazolidinylcarbonyl]alanine: A similar compound where glycine is replaced by alanine.
N-[(4R)-4-Thiazolidinylcarbonyl]serine: A derivative where glycine is replaced by serine.
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H10N2O3S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h4,8H,1-3H2,(H,7,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
NXTYBQWVXDPCKQ-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)NCC(=O)O |
Canonical SMILES |
C1C(NCS1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.